tert-Butyl (3aS,7aR)-3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate
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Overview
Description
tert-Butyl (3aS,7aR)-3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate: is a complex organic compound with a unique structure that includes a hexahydrofuro[3,2-c]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3aS,7aR)-3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps often include:
Formation of the hexahydrofuro[3,2-c]pyridine ring: This can be achieved through a series of cyclization reactions.
Introduction of the tert-butyl ester group: This step usually involves esterification reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: Various substitution reactions can be performed on the pyridine ring or the ester group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (3aS,7aR)-3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, making it a useful tool in biochemical studies.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its ability to interact with biological targets makes it a promising candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of tert-Butyl (3aS,7aR)-3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby exerting its effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ®-3-(hydroxymethyl)hexanoate
- tert-Butyl (S)-3-(hydroxymethyl)hexanoate
- tert-Butyl ®-3-(hydroxymethyl)cyclohexanoate
Uniqueness
What sets tert-Butyl (3aS,7aR)-3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate apart from similar compounds is its unique hexahydrofuro[3,2-c]pyridine ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H23NO4 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl (3aS,7aR)-3a-(hydroxymethyl)-2,3,4,6,7,7a-hexahydrofuro[3,2-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-6-4-10-13(8-14,9-15)5-7-17-10/h10,15H,4-9H2,1-3H3/t10-,13+/m1/s1 |
InChI Key |
NNSXXJNXPKSECE-MFKMUULPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@](C1)(CCO2)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)(CCO2)CO |
Origin of Product |
United States |
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